Trichloro(trichloromethyl)silane
Overview
Description
Trichloro(trichloromethyl)silane is a compound of interest in the field of organosilicon chemistry due to its multifunctional nature and potential as a synthetic intermediate. The compound is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are extensively discussed, which can provide insights into its chemical behavior and applications.
Synthesis Analysis
The synthesis of related (chloromethyl)silanes has been achieved through coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of trichloro(trichloromethyl)silane. Additionally, the in situ generation and reaction of trimethyl(trichloromethyl)silane for the synthesis of trichloromethylcarbinols suggests a scalable and less hazardous approach to handling trichloromethylsilanes .
Molecular Structure Analysis
The molecular structure of (dichloromethyl)-trichlorosilane, a compound similar to trichloro(trichloromethyl)silane, has been determined by gas phase electron diffraction, revealing a C1-symmetry and specific bond lengths and angles . This information can be extrapolated to hypothesize about the molecular structure of trichloro(trichloromethyl)silane.
Chemical Reactions Analysis
Trichlorosilane derivatives have been shown to undergo various chemical reactions. For instance, trichlorosilane reacts with 1,3,3,3-tetrafluoropropene to yield trichloro(2-fluoro-1-trifluoromethyl)silane , and the dehydrochlorination of trichloro(2,3-dichloropropyl)silane produces vinyl-silanes . These reactions demonstrate the reactivity of trichlorosilane compounds and suggest that trichloro(trichloromethyl)silane could also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichloro(trichloromethyl)silane can be inferred from related compounds. For example, the hydrolytic cocondensation of trichloro(3,3,3-trifluoropropyl)silane with other silanes results in polyfluoroorganosiloxane resins with high thermal stability . This suggests that trichloro(trichloromethyl)silane could also be used to synthesize materials with desirable thermal properties.
Scientific Research Applications
Surface Modification and Material Science
- Formation of Self-Assembled Monolayers : Trichloro(trichloromethyl)silane derivatives are utilized for the formation of self-assembled monolayers on silicon surfaces, providing a foundation for multilayer structures and further chemical modifications (Banaszak et al., 2009).
- Hydrophobic Surface Coatings : Variants of Trichloro(trichloromethyl)silane are used to create hydrophobic coatings on various surfaces, significantly improving their resistance to moisture and other environmental factors (Baruwa et al., 2019).
Synthesis and Chemical Reactivity
- Synthesis of Functional Silanes : Research has been conducted on the synthesis of diverse triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane, showcasing the structural diversity and potential for further chemical applications (Linnemannstöns et al., 2020).
- Nitrile Activation : Trichloro(trichloromethyl)silane compounds have been shown to activate nitriles, leading to the formation of new dinuclear pentacoordinate silicon(IV) complexes, a process valuable in various synthetic applications (Junold et al., 2012).
- Radical-Based Reactions : The compound has been instrumental in radical-based reactions in organic chemistry, enabling reactions under mild conditions with high yield and selectivity (Chatgilialoglu & Lalevée, 2012).
Catalysis and Industrial Processes
- Enhanced Silane Production : The compound has been explored for its role in the production of silanes, a crucial component in solar photovoltaic cells, suggesting optimized production methods through reactive distillation systems (Medina-Herrera et al., 2017).
- Improved Trichlorosilane Production : It has been used in the synthesis of trimetallic oxide mesocrystal microspheres, significantly enhancing the catalytic production of trichlorosilane, a key precursor for high-purity silicon in solar cells (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
trichloro(trichloromethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl6Si/c2-1(3,4)8(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUHVWMPSPGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066262 | |
Record name | Silane, trichloro(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(trichloromethyl)silane | |
CAS RN |
17760-13-3 | |
Record name | Trichloro(trichloromethyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17760-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017760133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(trichloromethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trichloro(trichloromethyl)silane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7U45GV5FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.